N-Methyl ltc4
説明
特性
分子式 |
C31H49N3O9S |
|---|---|
分子量 |
639.8 g/mol |
IUPAC名 |
(5S,6R,7E,9E,11Z,14Z)-6-[3-(carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1 |
InChIキー |
FPLBRCJNODNRQZ-LZHUJPGBSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
正規SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
製品の起源 |
United States |
Structural Elucidation and Stereochemical Implications of N Methyl Ltc4
Methodologies for N-Methyl LTC4 Structure Determination
The elucidation of the this compound structure relies on a suite of advanced analytical techniques commonly used in organic chemistry and biochemistry. These methods provide complementary information, confirming its molecular formula, connectivity, and three-dimensional arrangement.
Mass Spectrometry (MS): MS is instrumental in determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers can provide precise mass measurements, confirming the molecular formula C31H49N3O9S nih.gov. Fragmentation patterns obtained through MS/MS or Collision-Induced Dissociation (CID) experiments help in identifying structural fragments and confirming the sequence of atoms within the molecule msu.edulibretexts.orgnih.govyoutube.comresearchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for establishing the complete structural framework of this compound. These techniques reveal information about the chemical environment of each atom, enabling the assignment of specific signals to protons and carbons, and thus elucidating the connectivity of the molecule chemicalbook.comdocbrown.infosigmaaldrich.comlibretexts.org. Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for mapping out the proton-proton and proton-carbon connectivities, confirming the proposed structure and stereochemistry.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis detection or mass spectrometry (LC-MS), is used for the separation, purification, and quantification of this compound. It is essential for assessing purity and for analyzing mixtures, particularly when distinguishing between isomers or related compounds pnas.orgnih.gov. The characteristic UV absorbance maximum for this compound is reported around 282 nm caymanchem.commedchemexpress.comcaymanchem.com.
UV-Vis Spectroscopy: Provides information about the chromophoric groups present in the molecule. The conjugated system within the leukotriene backbone leads to characteristic absorption in the UV region, aiding in its detection and quantification caymanchem.commedchemexpress.comcaymanchem.com.
| Methodology | Primary Information Provided | Relevance to this compound Structure |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Confirms the molecular formula (C31H49N3O9S) and provides structural fragments that support the proposed connectivity. Precise mass measurement is critical. |
| NMR Spectroscopy | Proton and carbon environments, connectivity, stereochemistry | Elucidates the detailed atomic arrangement, including the position of the N-methyl group and the stereochemistry of chiral centers and double bonds. |
| HPLC | Separation, purification, quantification | Used to isolate this compound from reaction mixtures or biological samples and to assess its purity. Often coupled with MS or UV detection for identification. |
| UV-Vis Spectroscopy | Presence of chromophores, quantification | Detects the characteristic absorption of the conjugated polyene system, aiding in quantification and identification. |
Stereoisomeric Forms and Configurational Analysis of this compound
This compound, like its parent compound LTC4, possesses multiple stereocenters and geometric isomers due to its polyunsaturated fatty acid backbone. The precise configuration at these centers is critical for its biological activity and receptor binding.
The established IUPAC name for this compound, (5S,6R,7E,9E,11Z,14Z)-6-[3-(carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid, explicitly defines its stereochemistry. This notation indicates:
Chiral Centers: Specific configurations at carbon atoms C5 (S) and C6 (R) have been determined.
Double Bond Geometry: The configurations of the double bonds are specified as E (entgegen) or Z (zusammen) isomers at positions 7, 9, 11, and 14.
The determination of these configurations typically involves a combination of NMR spectroscopy (e.g., through analysis of coupling constants and NOE experiments) and potentially chiral chromatography if enantiomeric or diastereomeric mixtures are synthesized or isolated. Studies on leukotriene isomers highlight the importance of precise stereochemical assignments for differentiating biological activities researchgate.netnih.govpsu.edu.
| Stereochemical Feature | Configuration | Significance |
| Chiral Center C5 | S | Crucial for the overall three-dimensional structure and interaction with biological targets. |
| Chiral Center C6 | R | Contributes significantly to the molecule's shape and binding affinity. |
| Double Bond C7-C8 | E (trans) | Influences the planarity and electronic distribution of the polyene chain. |
| Double Bond C9-C10 | E (trans) | Affects the overall conformation and stability of the molecule. |
| Double Bond C11-C12 | Z (cis) | The cis configuration is characteristic of leukotrienes and influences their flexibility and biological activity. |
| Double Bond C14-C15 | Z (cis) | Plays a role in the spatial arrangement and interaction with receptors. |
| N-Methyl Group | Attached to the terminal amino group of the cysteine | This modification distinguishes it from LTC4 and impacts its metabolic stability and receptor selectivity. |
Conformational Analysis and Dynamics of this compound in Solution
This compound is a flexible molecule with a long hydrocarbon chain containing multiple double bonds and polar functional groups. Its conformation in solution is not static but rather a dynamic ensemble of interconverting shapes.
PubChem's annotation for this compound states that "Conformer generation is disallowed since too flexible" nih.gov. This indicates that the molecule possesses a high degree of conformational freedom, meaning it can adopt a wide range of three-dimensional arrangements. Such flexibility is typical for polyunsaturated fatty acids and their derivatives.
Influence of N-Methylation on Molecular Topology of LTC4 Analogs
The introduction of a methyl group onto the terminal nitrogen atom of the cysteinyl residue in LTC4 to form this compound significantly alters its molecular topology and, consequently, its physicochemical and biological properties.
Metabolic Stability: A key consequence of N-methylation is enhanced metabolic stability caymanchem.comglpbio.comnih.gov. This compound is resistant to enzymatic conversion by gamma-glutamyl transpeptidase, a process that typically transforms LTC4 into LTD4 nih.govpnas.org. This resistance to metabolism is a primary reason for its use as a stable mimetic of LTC4.
Altered Receptor Interactions: While this compound acts as a potent and selective agonist for the CysLT2 receptor, its binding affinity and efficacy can differ from LTC4 due to the structural modification caymanchem.comglpbio.comresearchgate.net. The N-methyl group can influence hydrogen bonding capabilities and steric interactions within the receptor binding pocket.
Changes in Polarity and Lipophilicity: The addition of a methyl group to the nitrogen atom converts a secondary amine (in LTC4) to a tertiary amine. This change can subtly alter the molecule's polarity and lipophilicity, potentially affecting its distribution and interaction with cell membranes and transport proteins.
In essence, the N-methylation represents a targeted modification of the LTC4 scaffold. This change in molecular topology, specifically at the amino terminus, is designed to preserve the essential structural features required for receptor recognition while conferring resistance to enzymatic degradation, thereby creating a more stable and often more selective pharmacological tool.
Compound List
this compound
Leukotriene C4 (LTC4)
Leukotriene D4 (LTD4)
Leukotriene E4 (LTE4)
Leukotriene A4 (LTA4)
Leukotriene A4 methyl ester (LTA4 methyl ester)
N-methyl Leukotriene C4 (this compound)
NMLTC4
LTC4-d5 methyl ester
N-acetyl-L-Tryptophan-N-methylamide
N-methylaniline
Biosynthesis and Metabolism of N Methyl Ltc4
Enzymatic Pathways Leading to N-Methyl LTC4 Formation
This compound is a synthetic compound, meaning it is not produced through natural enzymatic pathways within biological systems. Its creation involves chemical synthesis, typically through methodologies designed for the specific methylation of the amino group of the cysteine residue in LTC4 or a precursor molecule.
There is no evidence to suggest that in vivo N-methyltransferases are involved in the formation of this compound. Its synthesis occurs exogenously through chemical processes. The identification of specific N-methyltransferases for its biological production is therefore not applicable.
As this compound is a synthetic analog and not a product of endogenous enzymatic synthesis, there are no identified "this compound synthases" with characterized substrate specificity or kinetic parameters in a biological context. The synthesis is achieved through chemical reactions.
Since this compound is a synthetic compound, there is no specific cellular or subcellular localization for its "biosynthetic machinery." Its presence in biological systems is a result of experimental administration.
Precursor Identification and Availability for this compound Biogenesis
The biogenesis of this compound refers to its chemical synthesis. The primary precursor for LTC4 biosynthesis is arachidonic acid, which is converted through a series of enzymatic steps involving 5-lipoxygenase (5-LO) and Leukotriene A4 (LTA4) to form LTA4. Subsequently, LTC4 synthase catalyzes the conjugation of LTA4 with glutathione (B108866) to produce LTC4 researchgate.netnih.govatsjournals.orgwikipedia.orgaai.org. For the synthesis of this compound, chemical synthesis methodologies start with either LTC4 or a precursor that allows for the introduction of a methyl group onto the amino nitrogen of the cysteine residue. The availability of this compound is thus dependent on laboratory synthesis rather than biological precursor availability.
Catabolic Pathways and Metabolite Characterization of this compound
This compound is specifically designed to resist the typical metabolic breakdown pathways that endogenous LTC4 undergoes. This metabolic stability is a key feature that distinguishes it from LTC4 and enhances its utility in research.
Endogenous LTC4 is rapidly metabolized to Leukotriene D4 (LTD4) and then to Leukotriene E4 (LTE4) through sequential enzymatic cleavage of its glutamyl and glycine (B1666218) residues atsjournals.orgwikipedia.orgcaymanchem.comglpbio.comnih.gov. This process is mediated by enzymes such as γ-glutamyl transpeptidase and dipeptidases atsjournals.orgcaymanchem.comnih.gov. In contrast, this compound is described as being "not readily metabolized to LTD4 and LTE4" caymanchem.comglpbio.comchemicalbook.com. This resistance to the typical peptide cleavage pathways means that this compound persists longer in biological systems compared to LTC4, allowing for more sustained receptor interactions. Specific enzymatic degradation pathways for this compound itself have not been extensively characterized, as its primary utility lies in its metabolic stability. While general leukotriene degradation pathways, such as beta-oxidation, exist for other leukotrienes nih.gov, there is no specific information available regarding their application to this compound.
Non-Enzymatic Transformation Products of this compound
While this compound is engineered for increased metabolic stability, it can still undergo non-enzymatic transformations under certain conditions. Research into the specific non-enzymatic degradation pathways of this compound is limited. However, based on the general chemical properties of leukotrienes and related lipid mediators, potential non-enzymatic transformations could involve:
Oxidation : The polyene chain and hydroxyl groups within the molecule are susceptible to oxidation, particularly in the presence of reactive oxygen species or prolonged exposure to air. This can lead to the formation of various oxidized derivatives, potentially altering or inactivating the compound.
Hydrolysis : Although the peptide bond in the cysteinyl moiety is generally stable, extreme pH conditions or prolonged incubation in aqueous solutions might lead to slow hydrolysis.
Isomerization : The double bonds within the conjugated system could undergo cis-trans isomerization, especially upon exposure to light or heat, which might affect receptor binding or biological activity.
Detailed studies specifically identifying and characterizing the non-enzymatic transformation products of this compound are not extensively documented in the provided search results. The primary focus of research has been on its biological activity and receptor interactions rather than its chemical degradation pathways.
Structural Elucidation of this compound Catabolites
The provided literature does not detail specific studies focused on the structural elucidation of this compound catabolites in the context of its breakdown products. Research has primarily focused on the synthesis and pharmacological characterization of this compound itself, highlighting its stability and selective agonist activity at the CysLT2 receptor caymanchem.comglpbio.comresearchgate.netnih.gov.
The synthesis of this compound involves specific chemical methodologies to introduce the N-methyl group onto the leukotriene structure, ensuring its stability and desired pharmacological profile caymanchem.comacs.org. The structural elucidation of this compound itself has been achieved through standard analytical techniques, resulting in defined chemical structures and associated identifiers such as CAS numbers and InChI codes caymanchem.comglpbio.com. For instance, its InChI key is FPLBRCJNODNRQZ-CXEWJZLJSA-N caymanchem.com.
Studies have focused on its interaction with CysLT1 and CysLT2 receptors, using assays like calcium reporter assays and β-arrestin assays to understand its signaling mechanisms researchgate.netnih.gov. The chemical structure of this compound has been confirmed through synthesis protocols, with researchers developing novel methodologies for its monomethylation caymanchem.comacs.org.
Regulation of this compound Biosynthesis and Degradation
As this compound is a synthetic analog, its "biosynthesis" is controlled through chemical synthesis rather than biological pathways. The regulation of its production is therefore a matter of synthetic chemistry, focusing on yield, purity, and specific structural modifications. Researchers have developed methods for the total synthesis of this compound, including novel approaches for its monomethylation caymanchem.comacs.org.
The primary interest in this compound lies in its metabolic stability and its role as a tool to study the CysLT2 receptor, as it is not readily metabolized to LTD4 and LTE4 caymanchem.comglpbio.com. This inherent stability is a key feature that distinguishes it from endogenous LTC4, which is rapidly metabolized.
While the document does not detail the regulation of this compound's degradation in a biological context (as it is designed to be stable), it does touch upon its interaction with receptors and potential modulation of cellular responses. For example, this compound has been shown to modulate CysLT1 receptor expression in certain cellular contexts. In dendritic cells (BMDCs), treatment with this compound reduced D. farinae-induced CysLT1R expression on wild-type BMDCs researchgate.net. This suggests an indirect regulatory effect on the expression of other leukotriene receptors, rather than a direct regulation of this compound's own degradation.
The compound's activity is primarily studied through its interaction with CysLT2 receptors, where it acts as a potent and selective agonist. Its effects in vivo, such as causing vascular leak in mice overexpressing the CysLT2 receptor, highlight its functional potency glpbio.comresearchgate.net. The research focuses on understanding how this compound activates these receptors and the downstream signaling pathways, rather than how its own levels are regulated biologically.
Receptor Pharmacology and Signal Transduction of N Methyl Ltc4
Identification and Characterization of N-Methyl LTC4 Receptors
The primary receptors for this compound are the cysteinyl leukotriene receptors, which are G protein-coupled receptors (GPCRs). researchgate.netnih.gov Functional studies have definitively identified this compound as a potent and selective agonist for the CysLT2 receptor. caymanchem.comharvard.edu
Ligand Binding Assays for this compound Receptor Affinity and Selectivity
While direct radioligand binding assays specifically using radiolabeled this compound are not extensively detailed in the available literature, its affinity and selectivity have been effectively characterized through functional assays and competitive binding studies with other CysLT receptor ligands. The potency of this compound, expressed as EC50 values, demonstrates its high affinity for the human CysLT2 receptor and significantly lower affinity for the CysLT1 receptor.
Table 1: Potency of this compound at Human CysLT Receptors
| Receptor | EC50 (nM) |
|---|---|
| CysLT1 | > 2,000 |
| CysLT2 | 122 |
This table shows the half-maximal effective concentration (EC50) of this compound at human CysLT1 and CysLT2 receptors, indicating its selectivity for the CysLT2 receptor. caymanchem.com
In studies using membranes from CysLT2 receptor-expressing cell lines, the antagonist HAMI3379 was shown to inhibit [3H]-LTD4 binding with an IC50 value of 38 nM, providing an indirect measure of the binding characteristics of this receptor which is potently activated by this compound. nih.gov
Recombinant Receptor Expression Systems for this compound Studies
To dissect the specific pharmacology of this compound, researchers have utilized recombinant receptor expression systems. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells have been stably transfected to express human CysLT1 and CysLT2 receptors. nih.govnih.gov These cellular models provide a controlled environment to study the functional activity of this compound at each receptor subtype without the confounding presence of other receptors or metabolic enzymes that would degrade natural leukotrienes. researchgate.netnih.gov These recombinant systems have been crucial in confirming the selective agonism of this compound at the CysLT2 receptor. nih.gov
G Protein-Coupled Receptor Coupling of this compound
As an agonist at the CysLT2 receptor, this compound initiates intracellular signaling through the activation of heterotrimeric G proteins. researchgate.netnih.gov The CysLT receptors are known to couple to G proteins, leading to the activation of downstream effector enzymes and the generation of second messengers. researchgate.net The specific G protein subtypes coupled to the CysLT2 receptor in response to this compound activation lead to cascades such as calcium mobilization.
Agonistic and Antagonistic Activity Profiles of this compound
This compound is characterized primarily by its potent and selective agonistic activity at the CysLT2 receptor. caymanchem.comharvard.edu It demonstrates nearly equipotent activity to the natural ligand LTC4 at the human CysLT2 receptor. caymanchem.com In contrast, its efficacy at the CysLT1 receptor is minimal, highlighting its selectivity. caymanchem.comnih.gov
There is no evidence to suggest that this compound possesses any intrinsic antagonistic activity at CysLT or other receptors. Its pharmacological profile is that of a pure agonist at the CysLT2 receptor. However, the effects of this compound can be blocked by CysLT2 receptor antagonists. For instance, the antagonist HAMI3379 has been shown to inhibit this compound-induced intracellular calcium mobilization in a CysLT2 receptor reporter cell line with an IC50 value of 4.4 nM. nih.gov
Table 2: Antagonism of this compound-induced Calcium Mobilization by HAMI3379
| Agonist | Antagonist | Receptor | IC50 (nM) |
|---|---|---|---|
| This compound | HAMI3379 | CysLT2 | 4.4 |
This table displays the half-maximal inhibitory concentration (IC50) of HAMI3379 against calcium mobilization induced by this compound at the CysLT2 receptor. nih.gov
Intracellular Signaling Cascades Activated by this compound
Activation of the CysLT2 receptor by this compound triggers intracellular signaling pathways. One of the key signaling events is the mobilization of intracellular calcium. nih.gov Beyond this, evidence suggests the involvement of other signaling pathways, such as the recruitment of β-arrestin-2. researchgate.netnih.gov In a β-galactosidase-β-arrestin complementation assay, this compound was slightly more potent in eliciting β-arrestin-2 binding to the human CysLT2 receptor compared to other cysteinyl leukotrienes. researchgate.netnih.gov
Calcium Mobilization Induced by this compound
A primary and well-documented consequence of this compound binding to the CysLT2 receptor is the rapid increase in intracellular calcium concentration ([Ca2+]i). nih.gov This has been extensively studied using aequorin-based luminescence assays in recombinant cell lines. researchgate.netnih.gov The aequorin assay measures light emission upon the binding of calcium to the aequorin photoprotein, providing a real-time readout of changes in intracellular calcium levels.
In HEK293 cells expressing the human CysLT2 receptor, this compound stimulates a robust increase in intracellular calcium. nih.gov This response is concentration-dependent and serves as a reliable method for quantifying the agonistic activity of this compound at this receptor.
Table 3: Functional Assays for this compound Activity
| Assay | Cell Line | Receptor | Measured Response | Key Finding |
|---|---|---|---|---|
| Aequorin Luminescence Assay | HEK293 | CysLT2 | Intracellular Calcium Mobilization | This compound is a potent agonist. |
| β-galactosidase-β-arrestin Complementation Assay | CHO | CysLT2 | β-arrestin-2 Recruitment | This compound elicits β-arrestin binding. |
This table summarizes the key functional assays used to characterize the intracellular signaling of this compound at the CysLT2 receptor. researchgate.netnih.gov
Activation of Kinase Pathways (e.g., MAPK, Akt) by this compound
The interaction of this compound with the CysLT2R leads to the modulation of intracellular kinase signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. Research has revealed a nuanced role for this compound, where its primary effect involves the regulation of signaling initiated by other receptors, particularly the CysLT1R.
In studies using bone marrow-derived dendritic cells (BMDCs), activation of the CysLT2R by this compound was found to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, that is normally induced by the CysLT1R agonist LTD4. nih.gov Pre-treatment of wild-type BMDCs with this compound significantly reduced subsequent ERK phosphorylation in response to LTD4. nih.gov This inhibitory effect demonstrates a negative regulatory or cross-talk mechanism where CysLT2R activation actively dampens CysLT1R-mediated signaling. nih.govresearchgate.net This suggests that this compound, via CysLT2R, can function as a modulator of MAPK activity, preventing or reducing the signaling output from the CysLT1R.
There is currently a lack of specific research data detailing the direct activation of the Akt signaling pathway by this compound.
Table 1: Effect of this compound on ERK Phosphorylation
| Cell Type | Condition | Agonist | Effect on ERK Phosphorylation | Reference |
|---|---|---|---|---|
| Wild-Type BMDCs | Pre-treatment | This compound | Inhibits subsequent LTD4-induced ERK phosphorylation | nih.gov |
Modulation of Cyclic Nucleotide Levels by this compound
The direct effects of this compound on the levels of intracellular cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), have not been extensively characterized in available research. While the parent compound, LTC4, has been shown to interact with other receptors like GPR17, which can lead to an inhibition of cAMP synthesis, specific studies detailing this mechanism for this compound acting through the CysLT2R are not prominent. nih.gov Therefore, a definitive role for this compound in the direct modulation of cyclic nucleotide levels remains an area for further investigation.
Receptor Desensitization and Downregulation by this compound
Agonist-induced receptor desensitization and downregulation are critical mechanisms for regulating cellular responsiveness. Evidence suggests that this compound is involved in these processes for both its primary target, CysLT2R, and for the related CysLT1R.
Studies observing the physiological effects of this compound, such as the induction of itch, have noted a bell-shaped dose-response curve. pnas.org This phenomenon, where higher doses lead to a reduced response, is often indicative of receptor desensitization and internalization, suggesting that high concentrations of this compound may lead to the desensitization of CysLT2R. pnas.org
Furthermore, this compound demonstrates a clear ability to induce heterologous downregulation of the CysLT1R. Activation of CysLT2R on dendritic cells by this compound negatively regulates the cell surface expression of CysLT1R. nih.gov Treatment with this compound was shown to reduce the induction of CysLT1R expression on these cells. nih.gov This indicates that one of the key functions of this compound signaling through CysLT2R is to control the availability and signaling capacity of CysLT1R, representing a sophisticated level of cross-receptor regulation. nih.gov
Table 2: Receptor Regulation by this compound
| Receptor | Effect | Mechanism | Reference |
|---|---|---|---|
| CysLT2R | Potential Desensitization | Inferred from bell-shaped dose-response curves at high agonist concentrations. | pnas.org |
| CysLT1R | Downregulation | Activation of CysLT2R by this compound reduces CysLT1R cell surface expression. | nih.gov |
Cellular and Molecular Biological Roles of N Methyl Ltc4 in in Vitro Systems
Role of N-Methyl LTC4 in Granule Exocytosis from Immune Cells
Searches conducted to identify specific research detailing the role of this compound in inducing or modulating granule exocytosis from immune cells did not yield direct evidence. While it is established that immune cells such as mast cells, basophils, and eosinophils produce and release LTC4 upon activation, and this compound acts as a mimetic of LTC4, no studies were found that specifically investigated this compound's direct effect on the process of granule exocytosis from these immune cell types. The available literature primarily focuses on the receptor-binding properties and smooth muscle contracting activities of this compound, or the production of LTC4 by immune cells.
This compound in Smooth Muscle Contraction Studies In Vitro
This compound has demonstrated significant activity in in vitro studies involving smooth muscle contraction. Research indicates that this compound is capable of inducing contractions in various smooth muscle preparations, reflecting its role as a potent agonist.
Studies on guinea pig ileum have shown that this compound produces contractions with a pD2 value of 7.7 ± 0.12 (n=6). In comparison, LTC4 exhibited a pD2 value of 9.0 ± 0.1 (n=5) in the same tissue. The contractile response of the guinea pig ileum to this compound was found to be sensitive to the CysLT2 receptor antagonist FPL55712, with a pA2 value of 5.7 ± 0.2 (n=6).
In experiments using guinea pig trachea, this compound also induced contractions, exhibiting a pD2 value of 8.1 ± 0.1 (n=6). This potency is comparable to that of LTC4 in the same tissue (pD2 = 8.0 ± 0.2, n=6).
Furthermore, studies involving bullfrog lung have reported that this compound effectively stimulates lung contraction, demonstrating equal potency to LTC4 and LTC5 at concentrations ranging from 1 to 100 nM.
These findings highlight this compound's capacity to elicit smooth muscle contraction in vitro across different species and tissue types, mediated through its interaction with specific leukotriene receptors.
Data Table: In Vitro Smooth Muscle Contraction Responses to this compound
| Tissue Preparation | Agonist | Observed Effect | pD2 Value (± SEM) | n | Antagonist (Context) | Reference |
| Guinea Pig Ileum | This compound | Contraction | 7.7 ± 0.12 | 6 | FPL55712 (pA2=5.7±0.2) | |
| Guinea Pig Trachea | This compound | Contraction | 8.1 ± 0.1 | 6 | N/A | |
| Bullfrog Lung | This compound | Stimulated Contraction | N/A | N/A | N/A |
N Methyl Ltc4 in in Vivo Non Human Biological Models
Respiratory System Responses to N-Methyl LTC4 in Animal Models
NMLTC4 has demonstrated significant effects on the respiratory system in various animal models, influencing airway smooth muscle function and contributing to inflammatory processes characteristic of allergic airway diseases.
Airway Contraction and Hyperresponsiveness Induced by this compound
NMLTC4 has been shown to stimulate the contraction of airway smooth muscle in animal models, with its efficacy varying by tissue and species aai.orgmedchemexpress.commedchemexpress.com. For example, NMLTC4 effectively induces contraction in the lungs of bullfrogs aai.orgmedchemexpress.commedchemexpress.com. In guinea pig models, leukotrienes, including LTC4, are recognized as potent constrictors of airway smooth muscle, exhibiting significantly higher potency than histamine (B1213489) annualreviews.orgnih.gov. While direct studies specifically detailing NMLTC4-induced airway hyperresponsiveness are not extensively detailed in the initial search results, its potent smooth muscle-contracting activity strongly suggests a role in this phenomenon. Previous research using LTC4 in guinea pigs has shown that repeated aerosolization can lead to a leftward shift in pulmonary resistance dose-response curves to acetylcholine, indicating an enhancement of airway responsiveness nih.gov.
This compound in Experimental Models of Allergic Airway Inflammation
NMLTC4 plays a notable role in experimental models of allergic airway inflammation. In ovalbumin (OVA)-sensitized mice, the administration of NMLTC4, alongside LTC4, resulted in increased total cell counts, elevated eosinophil percentages, and a higher number of total eosinophils in bronchoalveolar lavage (BAL) fluid nih.gov. These effects were observed to be dependent on CysLT2R signaling. Furthermore, NMLTC4 administration significantly boosted the expansion of group 2 innate lymphoid cells (ILC2s) and promoted the generation of IL-5 and IL-13 in a manner that was dependent on CysLT2R aai.orgnih.govresearchgate.net. This amplification of ILC2s and cytokine production was further linked to CysLT2R-dependent production of IL-33 by alveolar type 2 cells, establishing a synergistic feed-forward loop with ILC2s aai.orgnih.govresearchgate.net.
Data Table 1: NMLTC4 Effects on Allergic Airway Inflammation Markers in OVA-Sensitized Mice
| Parameter | NMLTC4 Treatment (vs. Vehicle) | CysLT2R Knockout (vs. WT) | Reference |
| BAL Fluid Eosinophils (%) | Increased | Data Not Specified | nih.gov |
| BAL Fluid Total Cells | Increased | Data Not Specified | nih.gov |
| Lung ILC2 Numbers | Increased | Data Not Specified | aai.orgnih.govresearchgate.net |
| IL-5 Production | Increased | Data Not Specified | aai.orgnih.govresearchgate.net |
| IL-13 Production | Increased | Data Not Specified | aai.orgnih.govresearchgate.net |
| IL-33 Production (Alveolar Type 2 cells) | Increased (CysLT2R-dependent) | Reduced | aai.orgnih.govresearchgate.net |
Cardiovascular Effects of this compound in Preclinical Models
NMLTC4 exhibits significant effects on the cardiovascular system, primarily related to vascular permeability and tone regulation in preclinical models.
This compound Modulation of Vascular Tone
While direct evidence detailing NMLTC4's specific impact on vascular tone (vasoconstriction or vasodilation) in common preclinical models is limited in the initial search results, its role in vascular permeability is well-documented. NMLTC4 is potent and active in vivo, causing vascular leak in mice that overexpress the human CysLT2 receptor (TG-EC mice). This effect was absent in CysLT2 receptor knockout (KO) mice, confirming a CysLT2 receptor-mediated mechanism researchgate.netnih.govaai.orgcaymanchem.comresearchgate.net. Specifically, TG-EC mice showed a 22-fold increase in vascular leakage upon NMLTC4 administration compared to vehicle controls.
Data Table 2: NMLTC4-Induced Vascular Leakage in Transgenic Mice
| Mouse Model | Treatment | Vascular Leakage (Optical Density at 610 nm) | Significance vs. Vehicle | Reference |
| TG-EC mice (hCysLT2R overexpressing) | Vehicle | 0.012 ± 0.01 | N/A | researchgate.netnih.govaai.org |
| TG-EC mice (hCysLT2R overexpressing) | NMLTC4 | 0.26 ± 0.13 | Significantly Increased | researchgate.netnih.govaai.org |
| CysLT2R Knockout (KO) mice | Vehicle | 0.063 ± 0.07 | N/A | researchgate.netnih.govaai.org |
| CysLT2R Knockout (KO) mice | NMLTC4 | 0.034 ± 0.01 | Not Significantly Increased | researchgate.netnih.govaai.org |
In American bullfrogs, NMLTC4, along with LTC4 and LTE4, induced hypotensive effects which were antagonized by Ro 23-3544, suggesting a role in regulating vascular smooth muscle tone, potentially through CysLT4-preferring receptors nih.gov.
This compound Involvement in Cardiac Function Models
The direct impact of NMLTC4 on cardiac function (e.g., heart rate, contractility, cardiac output) in preclinical models has not been explicitly detailed in the provided search results. However, leukotrienes in general are known to affect cardiovascular parameters, including causing hypotension and influencing vascular tone annualreviews.orgahajournals.orgnih.gov. The observed vascular leak induced by NMLTC4 could indirectly affect cardiac function by altering blood volume and pressure.
Neuroinflammatory Potential of this compound in Rodent Models
The involvement of cysteinyl leukotrienes in neuroinflammation is an emerging area of research. Studies have indicated that this compound can influence glial cell activity, a key component of the central nervous system's immune response. Specifically, this compound has been shown to upregulate the production of pro-inflammatory cytokines, Tumor Necrosis Factor alpha (TNFα) and Interleukin-1 beta (IL-1β), in microglia. This upregulation is mediated through the NFκB signaling pathway and can be reversed by inhibiting the CysLT2 receptor mdpi.com. While these findings are primarily from in vitro studies using microglial cell lines, they suggest a potential role for CysLT2R signaling in modulating microglial inflammatory responses.
Although N-methyl-LTC4 did not demonstrate an effect on astrocyte migration in specific in vitro rat astrocyte models nih.gov, cysteinyl leukotrienes, in general, are implicated in processes such as glial scar formation following brain injury in vivo nih.govbiosciencepharma.comresearchgate.netbalkanmedicaljournal.org. The infiltration of neutrophils into brain tissue after injury, which are known to supply Leukotriene A4 (LTA4) for transcellular biosynthesis of cysteinyl leukotrienes, further highlights the potential relevance of this pathway in the central nervous system biosciencepharma.com. Further in vivo rodent studies are needed to fully elucidate the specific neuroinflammatory contributions of this compound.
Systemic Immunological Responses to this compound in Experimental Animal Models
This compound has demonstrated significant activity in various in vivo experimental animal models, particularly in modulating vascular permeability and influencing immune cell populations and cytokine profiles.
Vascular Permeability: this compound has been shown to induce vascular leakage in mice. This effect is dependent on the presence of the CysLT2 receptor, as evidenced by studies using transgenic mice overexpressing the human CysLT2 receptor (TG-EC mice) and CysLT2 receptor knockout (KO) mice. In TG-EC mice, this compound administration led to a substantial increase in vascular leakage, measured by Evans Blue dye extravasation. Conversely, CysLT2 receptor knockout mice did not exhibit this response, confirming the receptor-specific mechanism.
| Mouse Model | Treatment | Outcome Measure | Result |
| Transgenic (TG-EC) mice (overexpressing hCysLT2R) | This compound | Relative Vascular Leakage (OD 610nm) | 0.26 ± 0.13 (compared to vehicle 0.012 ± 0.01) |
| CysLT2R knockout (KO) mice | NMLTC4 | Relative Vascular Leakage (OD 610nm) | No significant increase compared to vehicle (0.034 ± 0.01 vs 0.063 ± 0.07) |
Source: caymanchem.comresearchgate.net
Immune Cell Activation and Cytokine Production: In models of allergic airway inflammation, this compound administration to allergen-sensitized wild-type mice has been shown to markedly boost the expansion of Group 2 Innate Lymphoid Cells (ILC2s) and increase the generation of Interleukin-5 (IL-5) and Interleukin-13 (IL-13) in lung tissue nih.govaai.orgresearchgate.netnih.gov. These effects are mediated through the CysLT2 receptor, as evidenced by a significant reduction in these responses in CysLT2R knockout mice nih.govaai.orgresearchgate.netnih.gov. Furthermore, this compound, along with LTC4, has been observed to increase total cell counts and eosinophils in bronchoalveolar lavage (BAL) fluid, with these increases being substantially diminished in the absence of CysLT2R nih.gov.
Beyond airway inflammation, this compound has also been implicated in itch models. Studies have demonstrated that this compound can induce scratching behaviors in mice, mediated by the CysLT2R expressed on sensory neurons harvard.edupnas.orgnih.gov. Elevated levels of LTC4 have been detected in models of chronic dermatitis and itch, with CysLT2R knockout mice showing a reduced scratching phenotype harvard.edupnas.org. These findings suggest a role for the LTC4/CysLT2R axis in mediating inflammatory itch responses.
Compound List:
this compound (NMLTC4)
Leukotriene C4 (LTC4)
Leukotriene D4 (LTD4)
Leukotriene E4 (LTE4)
Leukotriene A4 (LTA4)
Interleukin-5 (IL-5)
Interleukin-13 (IL-13)
Interleukin-33 (IL-33)
Tumor Necrosis Factor alpha (TNFα)
Interleukin-1 beta (IL-1β)
Group 2 Innate Lymphoid Cells (ILC2s)
Cysteinyl Leukotriene Receptor 1 (CysLT1R)
Cysteinyl Leukotriene Receptor 2 (CysLT2R)
Analytical and Bioanalytical Methodologies for N Methyl Ltc4
Chromatographic Separation Techniques for N-Methyl LTC4 Quantification
Chromatographic techniques are fundamental for the separation of this compound from complex biological or chemical matrices prior to detection and quantification. These methods ensure the specificity and accuracy of the analytical process.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection of this compound
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of lipid mediators, including leukotriene derivatives like this compound. HPLC methods typically involve reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.
UV Detection: While specific UV absorption maxima for this compound are not detailed in the provided literature, UV detection is a standard method for many organic compounds. The use of a Photodiode Array (PDA) detector, as mentioned in conjunction with UPLC core.ac.uk, allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. HPLC coupled with UV detection has been employed for the characterization of related leukotrienes researchgate.net.
Fluorescence Detection: Fluorescence detection offers a higher degree of sensitivity and selectivity compared to UV detection for analytes that exhibit native fluorescence or can be derivatized to become fluorescent. Research indicates that fluorescence detection has been applied in spectral windows for the analysis of this compound hku.hk, suggesting its utility for sensitive quantification in relevant matrices.
Ultra-Performance Liquid Chromatography (UPLC) for this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering enhanced resolution, faster analysis times, and improved sensitivity due to the use of smaller particle size stationary phases and higher mobile phase pressures. A specific UPLC method for this compound analysis has been described, providing detailed parameters for its separation.
UPLC Method Parameters for this compound Analysis
| Parameter | Specification | Source |
| System | Waters AQUITY UPLC system | core.ac.uk |
| Column | Kinetex 1.7 µm XB-C18, 2.1 x 50mm | core.ac.uk |
| Detector | PDA (Photodiode Array) and SQD (Single Quadrupole Detector) electrospray MS | core.ac.uk |
| Column Temperature | 50 °C | core.ac.uk |
| Flow Rate | 0.6 mL/min | core.ac.uk |
| Mobile Phase A | 0.1% Formic Acid (HCOOH) in Water (H₂O) | core.ac.uk |
| Mobile Phase B | 0.1% Formic Acid (HCOOH) in Acetonitrile (MeCN) | core.ac.uk |
| Gradient | 5% B to 100% B over 2.4 min, hold 0.1 min | core.ac.uk |
| Total Run Time | 2.6 min | core.ac.uk |
Mass Spectrometric Identification and Quantification of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive and selective detection and quantification capabilities essential for analyzing complex biomolecules like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
The integration of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone for the accurate analysis of this compound. This hyphenated technique allows for the separation of the analyte from matrix components by LC, followed by its identification and quantification based on its mass-to-charge ratio (m/z) by MS.
A detailed LC-MS/MS method has been reported, utilizing an Agilent 1290 Infinity LC system interfaced with a Sciex QTRAP 6500+ hybrid triple quadrupole linear ion trap mass spectrometer. The analysis is typically performed in negative electrospray ionization (ESI) mode, which is well-suited for lipid mediators, allowing for the detection of deprotonated species or adducts. Chromatographic separation is achieved using a Synergi Hydro-RP column (150 × 2 mm, 4-µm particle size, 80-Å pore size; Phenomenex), with mobile phases consisting of water and acetonitrile, both containing 0.0025% formic acid d-nb.info. This setup enables robust separation and sensitive detection of this compound.
LC-MS/MS System Components and Conditions for this compound Analysis
| Parameter | Specification | Source |
| LC System | Agilent 1290 Infinity LC system | d-nb.info |
| MS System | Sciex QTRAP 6500+ (hybrid triple quadrupole linear ion trap mass spectrometer) | d-nb.info |
| Ionization Mode | Negative Electrospray Ionization (ESI) | d-nb.info |
| Column | Synergi Hydro-RP (150 × 2 mm, 4-µm particle size, 80-Å pore size; Phenomenex) | d-nb.info |
| Mobile Phase | Water and Acetonitrile, both containing 0.0025% Formic Acid | d-nb.info |
Tandem Mass Spectrometry (MS/MS) Approaches for this compound Structuring and Quantification
Tandem mass spectrometry (MS/MS) is indispensable for both structural elucidation and highly specific quantification of this compound. This technique involves the fragmentation of selected precursor ions and the detection of characteristic product ions, enabling the confirmation of molecular identity and enhancing analytical selectivity.
The LC-MS/MS analysis is typically managed by specialized software, such as Analyst software V 1.6 and MultiQuant software V 3.0.2, which are used for data acquisition and quantitative processing d-nb.info. While specific fragmentation patterns for this compound are not detailed in the provided snippets, MS/MS methodologies generally involve monitoring specific precursor-to-product ion transitions (e.g., Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) to achieve high specificity and sensitivity. The application of LC-MS/MS for analyzing various eicosanoids and their metabolites, including leukotrienes, is well-established researchgate.netwhiterose.ac.ukresearchgate.net, underscoring its suitability for this compound.
Isotope Dilution Mass Spectrometry for this compound Quantification
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate quantitative technique, particularly when analyzing analytes in complex matrices. This method involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte (e.g., a deuterated standard) to the sample prior to extraction and analysis.
The principle of IDMS is that the labeled standard behaves chemically identically to the native analyte throughout the sample preparation and chromatographic separation processes. However, they can be distinguished by their different mass-to-charge ratios in the mass spectrometer. Research confirms the use of isotope dilution mass spectrometry for the quantification of this compound, employing corresponding deuterated internal standards d-nb.info. This approach is critical for compensating for potential losses during sample preparation and for correcting variations in instrumental response, thereby ensuring highly accurate and precise quantitative measurements.
Compound List:
this compound (NMLTC4)
LTC4
LTD4
LTE4
Leukotriene B4 (LTB4)
Hydroxy-eicosatetraenoic acid (HETE)
Prostaglandin D2 (PGD2)
Prostaglandin F2α (PGF2α)
Thromboxane (B8750289) B2 (TXB2)
Immunoassays and Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Detection
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely utilized for the detection and quantification of this compound due to their sensitivity and specificity. These assays rely on the binding of antibodies to the target analyte.
Cayman Chemical's Leukotriene C4 (LTC4) ELISA Kit: While primarily designed for LTC4, this kit has shown cross-reactivity with this compound. It is a competitive immunoassay that can quantify LTC4 in various sample matrices, including culture media. The assay boasts an assay range of 17.1–5,000 pg/ml, with a reported sensitivity (80% B/B₀) of 21.2 pg/ml and a lower limit of detection (LLOD) of 7.4 pg/ml caymanchem.com. This kit demonstrates a cross-reactivity of 37% with Leukotriene C4 methyl ester, suggesting potential applicability or a need for careful validation when targeting this compound specifically caymanchem.com.
Cayman Chemical's Cysteinyl Leukotriene Express ELISA Kit: This kit is designed to detect all cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4. Notably, it exhibits a cross-reactivity of 124% with N-methyl Leukotriene C4, indicating its suitability for measuring this specific analogue, albeit with a potential need for careful interpretation due to the high cross-reactivity caymanchem.comcaymanchem.com. The assay range for this kit is 7.8–1,000 pg/ml, with a sensitivity (80% B/B₀) of 24 pg/ml and an LLOD of 6.4 pg/ml caymanchem.comcaymanchem.com.
This compound as a Standard: this compound itself is available as a research chemical and can serve as a standard in analytical methods, particularly in mass spectrometry-based approaches caymanchem.commedchemexpress.comglpbio.comcaymanchem.com. Its use as a standard is crucial for method development and validation, ensuring accurate quantification of this compound in biological samples.
Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices
Effective sample preparation is paramount for the accurate analysis of this compound in complex biological matrices such as plasma, serum, urine, or cell culture supernatants. The goal is to isolate the analyte, remove interfering substances, and concentrate it to levels detectable by the chosen analytical instrument.
Solid-Phase Extraction (SPE) of this compound
Solid-phase extraction (SPE) is a common technique for isolating and purifying analytes from biological samples. It utilizes a stationary phase to selectively retain the analyte while allowing interfering compounds to pass through.
General SPE for Eicosanoids: While specific SPE protocols for this compound are not extensively detailed in the provided search results, general methods for eicosanoid analysis often employ C18 reversed-phase SPE cartridges semanticscholar.orgmdpi.com. For instance, a common approach involves eluting analytes with organic solvents like methanol (B129727) or ethanol (B145695) after washing the cartridge with aqueous solutions to remove polar impurities. Recoveries for related compounds like LTC4 using C18 SPE have been reported to be high, around 73% semanticscholar.orgmdpi.com. This suggests that SPE using C18 columns could be a viable strategy for this compound, potentially requiring optimization of elution solvents and wash steps.
Liquid-Liquid Extraction (LLE) of this compound
Liquid-liquid extraction (LLE) is another established technique for sample preparation, involving the partitioning of analytes between two immiscible liquid phases.
LLE for Eicosanoids: LLE is frequently used for the extraction of eicosanoids from biological fluids. For example, ethyl acetate (B1210297) is often employed as an extraction solvent for leukotrienes from supernatants, with high recoveries reported for related compounds mdpi.comd-nb.info. Plasma samples are typically acidified before LLE, and solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used mdpi.comuib.noscribd.com. The selection of appropriate solvents is critical to ensure efficient extraction of this compound while minimizing co-extraction of interfering lipids.
Derivatization Strategies for Enhanced this compound Detection
Derivatization involves chemically modifying an analyte to improve its detectability or chromatographic properties, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Mass Spectrometry Detection Enhancement: For mass spectrometric detection of eicosanoids, derivatization can significantly enhance sensitivity and specificity. One approach involves converting the carboxylic acid moiety of eicosanoids into a cationic derivative, such as an N-(4-aminomethylphenyl)pyridinium (AMPP) amide. This "charge reversal" derivatization improves sensitivity by 10- to 20-fold compared to negative mode electrospray ionization detection of underivatized analytes researchgate.net. While this specific reagent has not been explicitly tested with this compound in the provided results, the principle of derivatizing the carboxylic acid group to enhance MS detection is applicable.
General Derivatization for Eicosanoids: Other derivatization strategies for eicosanoids include acylation reactions to improve chemical stability and ionization efficiency nih.govnih.gov. For instance, acylation of the free amine function of peptide leukotrienes (PLTs) to form specific derivatives has been shown to enhance responses in mass spectrometry nih.gov. Similarly, derivatization of hydroxyl groups with reagents like N-methyl-trimethylsilyl-trifluoroacetamide (MSTFA) can make oxylipins suitable for GC separation and improve structure elucidation mdpi.com. These methods highlight the potential for derivatization to improve the detection of this compound, especially when coupled with LC-MS/MS.
Synthetic Methodologies and Derivative Synthesis for N Methyl Ltc4 Research
Total Chemical Synthesis Approaches for N-Methyl LTC4
Total chemical synthesis provides a direct route to this compound, allowing for precise control over its structure and stereochemistry. The synthesis often involves building the complex carbon skeleton piece by piece, incorporating stereochemical information at key stages, and finally introducing the characteristic N-methyl group.
The synthesis of this compound relies on the stereoselective construction of its precursor molecules, which contain multiple chiral centers and a conjugated triene system. Strategies often involve:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to introduce pre-defined stereocenters. For instance, chiral building blocks derived from carbohydrates or terpenes can be employed beilstein-journals.orgresearchgate.net.
Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity during bond formation, such as asymmetric epoxidation, dihydroxylation, or conjugate additions.
Control of Double Bond Geometry: The E/Z configuration of the conjugated triene system is critical. Stereoselective Wittig reactions or related olefination methods are commonly used to establish the correct geometry of the double bonds researchgate.netscielo.brnih.gov.
The target molecule, this compound, possesses the following stereochemical configuration: (5S,6R,7E,9E,11Z,14Z) nih.gov. Achieving this specific arrangement necessitates careful planning of synthetic steps to install each stereocenter and double bond with high fidelity.
The presence of multiple reactive functional groups in this compound precursors, including hydroxyl groups and carboxylic acids, requires the use of protecting groups during synthesis. These groups temporarily mask reactive sites, preventing unwanted side reactions, and are selectively removed in later steps.
Photolabile Protecting Groups: Given the sensitivity of the conjugated triene system in leukotrienes to heat and acid, photolabile protecting groups are particularly advantageous. ortho-Nitrobenzyl (o-NB) derivatives are often employed, as they can be cleaved under mild, UV-irradiation conditions (typically around 350 nm), which are compatible with the leukotriene chromophore that absorbs at lower wavelengths (<300 nm) nih.govacs.orgacs.org.
Orthogonal Protection: The strategy often involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups without affecting others. Common examples include silyl (B83357) ethers, acetals, and various ester or carbamate (B1207046) protecting groups for alcohols and carboxylic acids cem.comwiley-vch.demasterorganicchemistry.com. For example, the synthesis of this compound involves the use of a photolabile protecting group on the amine nitrogen, which is later removed to reveal the secondary amine for methylation or to allow for the final structure formation acs.org.
Chemoenzymatic Synthesis Strategies for this compound and Analogs
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymes with the versatility of traditional chemical synthesis, offering powerful routes to complex molecules.
Enzymes can be employed to introduce or resolve chiral centers with high enantioselectivity. While specific enzymatic steps for this compound synthesis are not widely detailed, general strategies applicable to its precursors include:
Enzymatic Resolution: Using enzymes like lipases or esterases to selectively react with one enantiomer of a racemic mixture, thereby separating the desired stereoisomer researchgate.netmdpi.com.
Asymmetric Biotransformations: Employing enzymes such as oxidoreductases for stereoselective reductions of double bonds or ketones, or aldolases for carbon-carbon bond formation, to build chiral precursors researchgate.netnih.gov.
The introduction of the N-methyl group is a key step in forming this compound. While the total synthesis by Gareau et al. (1993) describes a chemical methodology for the monomethylation of amines acs.orgacs.org, biocatalytic N-methylation using methyltransferases represents an alternative strategy. Methyltransferases are enzymes capable of transferring a methyl group from a donor molecule (like S-adenosylmethionine) to various substrates, including amines nih.govacs.org. Engineered or naturally occurring methyltransferases could potentially be utilized for the selective N-methylation of amine precursors in the synthesis of this compound or its analogs, offering high regioselectivity and mild reaction conditions.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogs is crucial for understanding structure-activity relationships (SAR) and for developing novel therapeutic agents targeting leukotriene receptors. SAR studies aim to correlate specific structural modifications with changes in biological activity, such as receptor binding affinity or functional response.
Analogue Design: Analogs might involve modifications to the fatty acid chain, the peptide moiety, or the N-methyl group itself. For example, altering the length or saturation of the fatty acid chain, or modifying the amino acid residues within the peptide portion, can significantly impact receptor interaction atsjournals.orgacs.org.
Synthetic Approaches for Analogs: The synthetic strategies employed for this compound can be adapted to create these analogs. This involves modifying the precursors or the final coupling steps to incorporate different functional groups or structural elements. For instance, variations in the protecting group strategy or the choice of coupling partners can lead to diverse structures for SAR exploration atsjournals.orgacs.org.
Data Tables
Table 1: Stereochemical Configuration of this compound
| Stereocenter/Double Bond | Configuration |
| C5 | S |
| C6 | R |
| C7-C8 | E |
| C9-C10 | E |
| C11-C12 | Z |
| C14-C15 | Z |
Table 2: Receptor Agonist Activity of this compound
| Receptor | EC50 (nM) |
| Human CysLT2 | 122 |
| Human CysLT1 | >2,000 |
Table 3: Key Synthetic Steps and Yields in the Total Synthesis of this compound (Adapted from Gareau et al., 1993)
| Step | Reagents/Conditions | Yield (%) |
| Formation of protected N-methyl peptide (7) | HCHO, NaBH3CN | 85 |
| Condensation with LTA4 ethyl ester | LTA4 ethyl ester, Et3N | 70 |
| Photoremoval of o-nitrobenzyl group | hv | 74 |
| Hydrolysis of ester | K2CO3 (or other conditions) | 33 |
Note: Yields are indicative and may vary based on specific experimental conditions.
Compound List
N-Methyl Leukotriene C4 (this compound)
Leukotriene C4 (LTC4)
Leukotriene A4 (LTA4)
Leukotriene D4 (LTD4)
Leukotriene E4 (LTE4)
ortho-Nitrobenzyl (o-NB) derivatives
S-adenosylmethionine (SAM)
(1S)-(−)-α-pinene
(1R)-(−)-myrtenol
Design and Synthesis of this compound Receptor Agonists and Antagonists
The development of this compound as a CysLT2 receptor agonist highlights strategies for creating selective and metabolically stable analogs of endogenous leukotrienes. Research in this area focuses on modifying the core structure of LTC4 to enhance receptor specificity and resist enzymatic degradation.
Agonist Design: this compound itself serves as a potent and selective agonist for the CysLT2 receptor, exhibiting significantly higher affinity for CysLT2 compared to CysLT1. This selectivity is attributed to its structural modification, which prevents rapid metabolism to LTD4 and LTE4, thereby prolonging its interaction with the CysLT2 receptor caymanchem.comresearchgate.net. Studies have shown that this compound can induce vascular leak in vivo in models overexpressing the human CysLT2 receptor, demonstrating its agonist activity caymanchem.com.
Antagonist Design: While this compound is an agonist, research into leukotriene receptor antagonists often involves structural modifications aimed at blocking receptor activation. For instance, compounds incorporating benzo[d] foodb.caacs.orgdioxole moieties have been synthesized and evaluated as CysLT2 receptor antagonists, utilizing strategies like the Mannich reaction pensoft.net. Other approaches to designing potent and selective leukotriene receptor antagonists have involved creating analogs of FPL 55712 or modifying the leukotriene structure itself to inhibit receptor binding atsjournals.org. The design principles often involve optimizing lipophilicity, steric hindrance, and the introduction of specific functional groups to achieve high affinity and selectivity for the target receptor subtype acs.orgatsjournals.org.
Synthesis of Metabolically Stable this compound Derivatives
The primary goal in synthesizing metabolically stable this compound derivatives is to overcome the rapid enzymatic breakdown that limits the in vivo utility of native LTC4. N-Methylation is a key strategy employed to achieve this stability.
N-Methylation Strategy: this compound is a direct example of a metabolically stable derivative. It is not readily metabolized by gamma-glutamyl transpeptidase, an enzyme responsible for converting LTC4 to LTD4 caymanchem.comnih.gov. The synthesis of this compound has involved novel methodologies for the monomethylation of amines, as reported in the Journal of Organic Chemistry acs.org. This approach allows the molecule to retain its agonist activity at the CysLT2 receptor while resisting degradation pathways that affect LTC4 caymanchem.comnih.gov.
Other Stability Enhancements: Beyond N-methylation, other structural modifications can contribute to metabolic stability. For example, in the context of leukotriene receptor antagonists, strategies such as incorporating aryl groups to reduce conformational flexibility or introducing polar groups like amides have been explored to improve metabolic stability and pharmacokinetic properties acs.org. The chemical stability of certain derivatives, such as hydroxamic ethers, has also been investigated, with some showing no observed decomposition at various pH levels and no cleavage in hepatocyte studies acs.org.
Isotopic Labeling Strategies for this compound Tracer Studies and Metabolomics
Isotopic labeling is a cornerstone technique in modern biological research, enabling the tracing of metabolic pathways, quantification of metabolites, and elucidation of complex biological processes. For this compound, isotopic labeling can be applied to understand its metabolic fate, distribution, and interaction within biological systems, particularly in metabolomics studies.
Stable Isotope Labeling (SIL) in Metabolomics: Stable isotopes, such as ¹³C or deuterium (B1214612) (D), are incorporated into molecules to create labeled analogs. These labeled compounds can be distinguished from their naturally occurring counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) embopress.orgeurisotop.comisotope.com. SIL is crucial for accurate quantification of metabolites and for tracing the flow of metabolic pathways, providing insights into flux analysis embopress.orgeurisotop.comcreative-proteomics.com. For this compound, labeling could involve incorporating isotopes into specific carbon atoms or the methyl group to track its synthesis, distribution, and potential metabolic transformations, even if limited.
Tracer Studies: Isotope-labeled compounds serve as tracers to follow the movement and transformation of molecules within biological systems creative-proteomics.commdpi.comfrontiersin.org. For this compound, labeled versions could be used in vivo or in vitro to:
Quantify Distribution: Track the concentration and distribution of this compound in different tissues or cellular compartments.
Elucidate Metabolic Fate: Identify any minor metabolic products or pathways that this compound might participate in, despite its enhanced stability.
Investigate Receptor Interactions: Study the binding kinetics and downstream signaling of this compound at its target receptors.
Inverse Stable Isotopic Labeling (InverSIL): In cases where isotopically substituted precursors are not readily available, InverSIL offers an alternative by growing organisms on labeled media and then introducing unlabeled precursors, allowing the tracking of natural abundance precursors within a labeled cellular environment nih.gov. This could potentially be applied to study the cellular uptake and processing of this compound if direct labeling proves challenging.
Methyl Group Labeling: Specific labeling of methyl groups, for instance with ¹³C, is a technique used in NMR studies to probe protein structure and dynamics eurisotop.comnih.gov. While primarily applied to proteins, the principle of selectively labeling a methyl group could be relevant for synthesizing ¹³C-labeled this compound to specifically track the fate of the methyl substituent.
Pharmacological Intervention Strategies Targeting N Methyl Ltc4 Pathways Non Clinical
Development and Evaluation of N-Methyl LTC4 Biosynthesis Inhibitors
The biosynthesis of this compound, like other leukotrienes, involves a cascade of enzymatic reactions. Identifying and inhibiting key enzymes in this pathway is a significant area of research for developing targeted pharmacological interventions.
Enzyme Inhibition Assays for this compound Forming Enzymes
Studies investigating leukotriene synthesis often utilize enzyme inhibition assays to screen for compounds that can block specific enzymatic steps. While direct assays for "this compound forming enzymes" are not extensively detailed in the provided search results, the general leukotriene synthesis pathway involves enzymes such as 5-lipoxygenase (5-LO) and leukotriene C4 synthase (LTC4S). Research into inhibitors of these enzymes, such as MK-886 (a FLAP inhibitor), has been conducted in the context of LTC4 production researchgate.net. These assays typically involve measuring the enzymatic activity in the presence of potential inhibitors, often using cell-free systems or cell lines engineered to express specific enzymes. For instance, MK-886 has shown inhibitory effects on the conversion of LTA4 to LTC4 in human platelets with an IC50 of approximately 5 µM researchgate.net.
In Vitro Efficacy of this compound Biosynthesis Inhibitors
The in vitro efficacy of biosynthesis inhibitors is assessed by measuring their ability to reduce the production of this compound or related leukotrienes in cellular or biochemical assays. While specific data on this compound biosynthesis inhibitors are limited, general leukotriene synthesis inhibitors have demonstrated efficacy. For example, MK-886 has been shown to inhibit LTC4 production in human platelets researchgate.net. Further research would be needed to evaluate specific inhibitors against enzymes directly involved in the synthesis or modification of this compound, reporting metrics such as IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
This compound Receptor Antagonists in In Vitro and Ex Vivo Systems
This compound primarily interacts with cysteinyl leukotriene receptors (CysLTs), particularly the CysLT2 receptor (CysLT2R), where it acts as a potent and selective agonist researchgate.netresearchgate.net. Research focuses on developing antagonists that can block these interactions to modulate cellular responses.
Receptor Binding and Functional Assays for this compound Receptor Antagonism
Receptor binding assays are crucial for determining the affinity of potential antagonists for the this compound target receptors, primarily CysLT2R. Functional assays, such as calcium reporter assays or β-arrestin complementation assays, are used to evaluate the ability of compounds to block the signaling initiated by this compound binding to its receptor researchgate.net. For instance, this compound itself has been used as a tool in these assays to characterize the activity of CysLT2R researchgate.netresearchgate.net. Studies have shown that this compound is a potent and selective agonist for CysLT2R, with an EC50 of 8.5 nM reported in some contexts researchgate.netgrafiati.com. Antagonists like HAMI3379 have been identified as selective CysLT2R blockers and used in functional studies researchgate.netd-nb.info.
Antagonistic Effects of Compounds on this compound Mediated Cellular Responses
The antagonistic effects of compounds are evaluated by their ability to inhibit cellular responses triggered by this compound. In vitro studies have demonstrated that this compound can induce vascular leakage in mice overexpressing the human CysLT2 receptor, an effect abrogated in CysLT2 receptor knockout mice researchgate.netresearchgate.net. This assay serves as an ex vivo model to assess the efficacy of CysLT2R antagonists in blocking this compound-mediated responses. Furthermore, this compound has been shown to induce scratching behavior in mice, acting as a potent pruritogen, and this response can be studied in the context of antagonist efficacy nih.govwhiterose.ac.uk. Research also indicates that this compound can activate CysLT2R on platelets, leading to the release of platelet products like CXCL7 and thromboxane (B8750289) B2 in a CysLT2R-dependent manner ciaweb.org. Antagonists blocking these pathways would demonstrate efficacy by preventing these downstream effects.
Theoretical and Computational Approaches in N Methyl Ltc4 Research
Molecular Docking and Scoring Studies of N-Methyl LTC4-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex diva-portal.org. This method is crucial for understanding the binding modes of this compound to its primary targets, CysLT1 receptor (CysLT1R) and CysLT2 receptor (CysLT2R) caymanchem.com. Studies have utilized various docking software, such as AutoDock, Glide, and GOLD, often employing crystal structures or homology models of GPCRs as targets diva-portal.orgnih.govresearchgate.netpensoft.netacs.orgacs.orgnih.govnih.govdntb.gov.ua.
For CysLT receptors, molecular docking has been instrumental in identifying potential antagonists by simulating the binding of diverse chemical libraries to receptor models nih.govpensoft.netnih.govnih.gov. For instance, virtual ligand screening employing 4D docking models based on crystal structures of CysLT1R and CysLT2R has successfully identified novel antagonist chemotypes nih.govnih.gov. These studies often involve preparing the protein structure by removing water molecules and co-crystallized ligands, followed by docking the library compounds into the active site. Scoring functions are then used to rank the docked poses based on predicted binding affinity pensoft.net. While direct docking studies specifically detailing this compound's interaction pose are not extensively published, its known agonist activity at CysLT2R suggests that computational models would focus on identifying key interactions within the CysLT2R binding pocket that stabilize its active conformation. The binding site of CysLT2R, often characterized by residues from transmembrane helices and extracellular loops, engages ligands through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions diva-portal.orgnih.gov.
| Receptor Target | Docking Software | Scoring Function | Key Findings/Application | Reference |
| CysLT2R | AutoDock 4.2.6 | Not specified | Docking of novel antagonists to CysLT2R (PDB ID: 6RZ6) pensoft.net | nih.govpensoft.net |
| CysLT1R/CysLT2R | ICM-Pro | Energy-based | 4D docking of large libraries for antagonist discovery nih.govnih.gov | nih.govnih.gov |
| CysLT1R/CysLT2R | Glide | Not specified | Used in GPCR structure-based virtual screening diva-portal.org | diva-portal.org |
| LTA4H | Not specified | Not specified | Docking of LTA4 to LTA4 hydrolase to propose binding models nih.gov | nih.gov |
| CysLT1R/CysLT2R | Not specified | Not specified | Docking studies to explain SAR of benzoxazine (B1645224) derivatives nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activity dntb.gov.uaresearchgate.nettandfonline.comshd-pub.org.rs. For this compound and its potential analogues, QSAR models can predict the activity of novel compounds based on their structural features, guiding the design of more potent or selective modulators. This involves the generation of molecular descriptors (e.g., physicochemical, electronic, steric, topological) and the application of statistical methods (e.g., multiple linear regression, support vector machines, random forests) to build predictive models dntb.gov.uaresearchgate.nettandfonline.comshd-pub.org.rsnih.gov.
Studies on other leukotriene targets, such as Leukotriene A4 Hydrolase (LTA4H), have successfully employed QSAR to identify key structural features contributing to inhibitory activity researchgate.nettandfonline.comshd-pub.org.rsnih.gov. For example, QSAR models have been developed using various descriptors to predict IC50 values for LTA4H inhibitors, revealing the importance of specific scaffolds and substituents researchgate.nettandfonline.comshd-pub.org.rs. While direct QSAR studies specifically on this compound analogues are limited in the retrieved literature, the principles of QSAR can be applied to its CysLT2R agonistic activity. Such analyses would involve generating a series of this compound derivatives, determining their CysLT2R activity, and then correlating structural variations with changes in potency or efficacy. This would help elucidate the pharmacophore required for CysLT2R activation and guide the design of new agonists or antagonists.
Examples of QSAR Descriptors and Models:
Descriptor Types: Molecular descriptors (e.g., LogP, molecular weight, polar surface area), quantum chemical descriptors (e.g., partial charges, frontier molecular orbital energies), topological indices, and pharmacophore features.
Modeling Techniques: Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forest (RF), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA).
Validation Metrics: Coefficient of determination (R²), cross-validated R² (Q²), external validation R² (R²pred), Matthews Correlation Coefficient (MCC), enrichment factor.
| Study Focus | QSAR Technique | Key Descriptors/Features Identified | Biological Activity Predicted | Reference |
| LTA4H Inhibitors | SVM, RF, KNN | MACCS fingerprints, CORINA Symphony descriptors | IC50 values, Classification (inhibitor/non-inhibitor) | researchgate.nettandfonline.com |
| Peptide Leukotriene Receptor Antagonists | 3D-QSAR (CoM-SIA, CoMFA) | Biophoric structural patterns (e.g., hydrogen bond donors/acceptors, lipophilic groups) | Receptor binding affinity | nih.gov |
| Benzimidazoles/Benzoxazoles as LTA4H Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Electrostatic and hydrophobic fields | IC50 values | shd-pub.org.rs |
Molecular Dynamics Simulations of this compound Conformations and Binding
Molecular Dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior of molecules and their interactions over time at an atomic level acs.orgnih.govnih.govnih.govnih.govresearchgate.net. For this compound, MD simulations can elucidate its conformational flexibility, the stability of its binding to CysLT2R, and the dynamic nature of receptor-ligand interactions. These simulations typically involve modeling the system (e.g., protein-ligand complex in a solvent environment), defining force fields, and integrating Newton's equations of motion over a specified time course nih.govnih.gov.
Studies on GPCRs and their ligands have utilized MD to analyze binding poses, identify key residues involved in ligand recognition, and predict binding free energies and kinetics acs.orgnih.govnih.govnih.gov. For example, MD simulations have been used to study the binding of various ligands to transthyretin, analyzing hydrogen bonds and calculating binding free energies (ΔGbinding) nih.gov. Similarly, research on N-methyl-D-aspartate receptors has employed MD to understand ligand-induced conformational changes within the ligand-binding domain nih.gov. Applying MD to this compound and the CysLT2R would involve simulating the complex to observe how this compound samples different conformations within the binding pocket, the stability of the protein structure, and the persistence of key interactions over nanoseconds to microseconds. This can reveal dynamic aspects of receptor activation or modulation that static docking models might miss.
Key Aspects Studied in MD Simulations:
Conformational Stability: Assessing the structural integrity of the protein and ligand over time.
Ligand Binding Dynamics: Observing the movement and orientation of the ligand within the binding site.
Hydrogen Bonding and Electrostatic Interactions: Quantifying the strength and duration of these interactions.
Binding Free Energy Estimation: Calculating the thermodynamic favorability of ligand binding.
Root Mean Square Deviation (RMSD): Measuring the deviation of atomic positions from an initial structure to assess stability and conformational changes.
In Silico Prediction of this compound Metabolism and Metabolite Profiles
In silico prediction of drug metabolism is a critical step in drug discovery to identify potential metabolic pathways, sites of metabolism (SOMs), and resulting metabolites, thereby anticipating pharmacokinetic properties and potential toxicity nih.govpensoft.netnih.govmdpi.comoup.combiosciencepharma.comfrontiersin.orgcefic-lri.org. Numerous software tools and algorithms exist for this purpose, leveraging databases of known metabolic transformations and machine learning models nih.govpensoft.netnih.govmdpi.comoup.combiosciencepharma.com. These tools can predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions nih.govmdpi.combiosciencepharma.com.
Commonly used software includes BioTransformer, Meteor Nexus, TIMES, QSAR Toolbox, CyProduct, and MetaPredictor nih.govpensoft.netnih.govmdpi.comoup.com. These tools often predict SOMs by analyzing the chemical reactivity and accessibility of atoms within a molecule nih.govnih.govoup.com. For this compound, specific interest lies in its known metabolic stability nih.govglpbio.com. While endogenous LTC4 is rapidly metabolized to LTD4 and LTE4, this compound is designed to resist these transformations nih.govglpbio.com. In silico metabolism prediction tools could be used to confirm this stability by predicting a low likelihood of common metabolic reactions or to identify any minor metabolic pathways that might still occur. Predicting the metabolic fate of this compound would involve inputting its chemical structure into these prediction engines to generate potential metabolites and assess their likelihood based on known enzymatic pathways.
In Silico Metabolism Prediction Tools and Capabilities:
| Tool/Method | Primary Function | Key Features | Reference |
| BioTransformer | Predicts Phase I and II metabolites | Rule-based and ML approaches, covers multiple CYP isoforms | pensoft.netnih.gov |
| Meteor Nexus | Predicts metabolites and SOMs | Expert system, k-nearest neighbor approach, links to MS data | nih.govnih.govoptibrium.com |
| CyProduct | Predicts CYP450 metabolic byproducts | CypReact (reaction prediction), CypBoM (bond site), MetaboGen (product generation) | nih.govmdpi.com |
| MetaPredictor | Predicts human metabolites using deep language models | Sequence-to-sequence Transformer, prompt engineering | oup.com |
| SMARTCyp | Predicts Sites of Metabolism (SoMs) for CYPs | Rule-based, predicts SoMs for specific CYP isoforms | nih.govnih.govoup.com |
| WhichEnzyme/WhichP450 | Predicts enzymes and pathways involved in metabolism | Mechanistic models, heuristic-based refinement | biosciencepharma.com |
Computational Design of Novel this compound Modulators
Computational design strategies are employed to discover or optimize molecules that modulate biological targets, such as the CysLT2 receptor. These methods include virtual screening (VS), de novo design, and fragment-based drug design (FBDD) nih.govdntb.gov.uatandfonline.comkuleuven.beresearchgate.netgoogle.com. Virtual screening involves computationally screening large libraries of compounds against a target protein structure or pharmacophore model to identify potential hits diva-portal.orgnih.govnih.gov. De novo design methods generate novel molecular structures computationally, optimizing them for binding to a specific target site kuleuven.begoogle.com.
Given this compound's known agonistic activity at CysLT2R, computational design efforts could focus on identifying novel agonists with improved potency or selectivity, or conversely, designing antagonists that block its action. Structure-based design approaches leverage the known 3D structure of the CysLT2R, often using docking and MD simulations to guide the design process nih.govresearchgate.netpensoft.netnih.govdntb.gov.ua. Machine learning (ML) models are also increasingly used to predict compound activity and facilitate the design of modulators for various biological pathways, including those related to leukotrienes tandfonline.comkuleuven.beresearchgate.net. For example, ML models have been developed to identify natural product modulators of the 5-lipoxygenase pathway, which is upstream of leukotriene synthesis tandfonline.comresearchgate.net. Applying these principles, this compound's structure and its interactions with CysLT2R could serve as a template for designing new chemical entities with desired pharmacological profiles.
Computational Design Strategies:
Virtual Screening (VS): High-throughput screening of compound libraries against a target.
Methods: Ligand-based VS (pharmacophore models), structure-based VS (molecular docking).
Application: Identifying novel CysLT2R ligands diva-portal.orgnih.govnih.gov.
De Novo Design: Computationally generating new molecules from scratch.
Methods: Fragment-based assembly, generative models.
Application: Creating novel scaffolds that fit the CysLT2R binding site kuleuven.begoogle.com.
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind weakly to a target and then linking or growing them into more potent ligands.
Application: Building potent CysLT2R modulators from initial fragment hits.
Machine Learning (ML): Building predictive models from existing data to guide design.
Application: Predicting activity of novel compounds or identifying key structural features for modulation tandfonline.comresearchgate.net.
Future Directions and Unexplored Avenues in N Methyl Ltc4 Research
Identification of Novel N-Methyl LTC4 Mediated Signaling Pathways
The precise downstream signaling cascades activated by this compound, particularly through the CysLT2 receptor, warrant deeper investigation. While it is known to interact with G protein-coupled receptors (GPCRs) and can influence calcium flux and β-arrestin recruitment researchgate.net, the full spectrum of intracellular pathways remains to be mapped. Future research should focus on identifying novel signaling molecules, protein-protein interactions, and transcriptional changes induced by this compound. Techniques such as phosphoproteomics and unbiased screening assays could reveal previously unrecognized pathways involved in this compound's biological effects, such as its role in smooth muscle contraction medchemexpress.commedchemexpress.com or microglial activation researchgate.net. Understanding these pathways is crucial for elucidating the compound's mechanism of action and identifying potential therapeutic targets.
Exploration of this compound in Emerging Non-Human Disease Models
The established role of cysteinyl leukotrienes (cysLTs) in inflammatory and allergic conditions suggests that this compound could be a valuable probe in a variety of non-human disease models. Beyond its known effects on smooth muscle and potential roles in inflammation medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net, its utility in models of infectious diseases, cancer biology, and other emerging areas remains largely unexplored.
Infectious Diseases: While not directly studied with this compound, leukotrienes, in general, are implicated in modulating immune responses during infections researchgate.net. Investigating this compound's impact on immune cell function (e.g., phagocytosis, cytokine production) in animal models of bacterial or viral infections could reveal novel immunomodulatory roles nih.govcriver.com.
Cancer Biology: LTC4 has been linked to certain cancers ebi.ac.uk, and leukotriene pathways are implicated in tumor growth and inflammation researchgate.netaacrjournals.org. Exploring this compound's effects on tumor cell proliferation, immune evasion, or the tumor microenvironment in preclinical cancer models could uncover new therapeutic avenues or diagnostic markers. For instance, its influence on microglial activation in cancer models could be significant researchgate.net.
Development of Advanced this compound Probes, Tracers, and Imaging Agents for Preclinical Research
The development of sophisticated tools for visualizing and tracking this compound's distribution and activity in vivo is a critical unmet need. This could involve:
Radiolabeling: Synthesizing radiolabeled this compound ([¹¹C]-N-methyl LTC4 or [¹⁸F]-N-methyl LTC4) could enable its use as a PET or SPECT tracer. Such agents could allow for non-invasive imaging of CysLT2 receptor expression and function in preclinical animal models, aiding in disease diagnosis and monitoring therapeutic responses nih.gov.
Fluorescent Probes: Designing fluorescently labeled this compound analogs could facilitate real-time imaging of its cellular uptake and localization in tissues and cells using microscopy techniques. This would be invaluable for understanding its spatiotemporal dynamics in various physiological and pathological contexts.
Integration of this compound Research with Multi-Omics Data
A comprehensive understanding of this compound's biological impact necessitates its integration with multi-omics data.
Lipidomics: Profiling the lipidome of cells or tissues treated with this compound could identify downstream lipid mediators that are regulated by its signaling. This could reveal novel lipid-based signaling networks influenced by CysLT2 receptor activation.
Proteomics and Transcriptomics: Analyzing changes in protein expression and gene transcription following this compound stimulation can provide a global view of its cellular effects. This approach can help identify key signaling proteins, regulatory networks, and potential biomarkers associated with this compound activity. Integrating these datasets can offer a systems-level understanding of its role in health and disease.
Methodological Advancements for Ultra-Sensitive this compound Detection and Spatiotemporal Analysis
Current analytical methods for eicosanoids, including leukotrienes, are continually evolving. Advancements in liquid chromatography-mass spectrometry (LC-MS/MS) and other high-sensitivity techniques are crucial for accurately quantifying this compound in complex biological matrices. Future work should focus on developing and validating methods that allow for:
Ultra-sensitive Detection: Achieving lower limits of detection for this compound will enable its quantification in smaller sample volumes or at lower physiological concentrations.
Spatiotemporal Analysis: Techniques that can map the precise location and timing of this compound production and action within tissues (e.g., using advanced imaging mass spectrometry or microdialysis coupled with sensitive detection) are needed to understand its localized effects.
Potential for this compound as a Biomarker in Animal Pathophysiology
Given its specific interaction with the CysLT2 receptor and its metabolic stability, this compound or its related metabolites could serve as valuable biomarkers in preclinical research.
Disease Monitoring: Changes in this compound levels or its downstream signaling molecules could potentially reflect specific pathophysiological states in animal models. For example, if this compound is found to be elevated or altered in specific inflammatory conditions or cancer types in animals, it could serve as a marker for disease progression or therapeutic response.
Receptor Activity: While this compound itself might not be a direct endogenous biomarker, its presence or altered levels could indicate CysLT2 receptor activity or dysregulation in various animal disease models, similar to how LTE4 is considered a marker for LTC4 activity in humans nih.gov.
Therapeutic Potential of this compound Modulation in Preclinical Development (Non-Human)
While the prompt focuses on future research directions, it's important to note that this compound's primary utility is as a research tool to study the CysLT2 receptor. However, understanding its precise effects in preclinical models could indirectly inform therapeutic strategies targeting the CysLT2 pathway. For instance, if this compound is found to exacerbate a particular inflammatory process in an animal model, then developing CysLT2 receptor antagonists could be a therapeutic strategy for that condition in veterinary medicine or for human disease research. Conversely, if its activation proves beneficial in certain non-human models, it could guide the development of agonists or modulators for specific therapeutic applications.
Q & A
Basic: What are the validated protocols for synthesizing and purifying N-Methyl LTC4 in laboratory settings?
Answer:
Synthesis of this compound requires precise stoichiometric control and chromatographic purification. Key steps include:
- Methylation : Use methyl donors (e.g., methyl iodide) under anhydrous conditions, monitored via thin-layer chromatography (TLC) .
- Purification : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water gradient). Validate purity (>95%) using UV-Vis spectroscopy (λ = 280 nm) and mass spectrometry (MS) .
- Storage : Preserve in inert, waterproof vials at -80°C to prevent degradation .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode. Monitor fragments at m/z 498 (precursor ion) and m/z 189 (product ion) for structural confirmation .
- Nuclear Magnetic Resonance (NMR) : Assign peaks via ¹H-NMR (e.g., methyl group resonance at δ 2.8–3.1 ppm) and ¹³C-NMR .
- Quantification : High-performance liquid chromatography (HPLC) with radioimmunoassay (RIA) for nanomolar sensitivity, as demonstrated in biliary excretion studies .
Advanced: How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?
Answer:
Discrepancies often arise from methodological variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., transfected HEK293 cells) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Data Normalization : Express binding affinity (IC₅₀) relative to a common reference ligand (e.g., unmodified LTC4) .
- Meta-Analysis : Apply mixed-effects models to account for inter-lab variability, as seen in pyrethroid receptor studies .
Advanced: What experimental designs are optimal for studying this compound metabolism in hepatic models?
Answer:
- Liver Perfusion Models : Preload liver tissues with [³H]-labeled this compound and simulate bile excretion via taurocholate bolus injections. Collect bile samples at 5-minute intervals for HPLC-RIA analysis .
- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Data Handling : Report raw data in appendices and processed data (mean ± SEM) in figures, adhering to FAIR data principles .
Advanced: How should researchers address ethical and reproducibility concerns in in vivo studies of this compound?
Answer:
- Sample Size Justification : Perform power analysis with α = 0.05 and β = 0.20. Pilot studies (n = 4–6) are critical for estimating effect sizes .
- Blinding and Randomization : Use stratified randomization to allocate treatment groups, reducing selection bias .
- Reagent Transparency : Disclose vendor details (e.g., Sigma-Aldryl), lot numbers, and purity grades for all chemicals .
Basic: What are the best practices for documenting and presenting this compound research data?
Answer:
- Raw Data : Archive in repositories like Chemotion or RADAR4Chem, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Figures : Use color-coded line graphs for time-course data (e.g., biliary excretion rates) and avoid overcrowding with chemical structures .
- Statistical Reporting : Include exact P-values, confidence intervals, and effect sizes (e.g., Cohen’s d) rather than stating "significant/non-significant" .
Advanced: How can researchers optimize LC-MS/MS parameters for detecting trace this compound metabolites?
Answer:
- Ionization Settings : ESI voltage at 3.5 kV, desolvation temperature 350°C, and cone gas flow 150 L/hr .
- Collision Energy : Optimize to 20–30 eV for maximal fragment yield without precursor ion depletion .
- Quality Control : Spike samples with deuterated internal standards (e.g., [²H₅]-N-Methyl LTC4) to correct for matrix effects .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
